N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzodioxin ring, a pyrazolyl group, and an isoxazolo[5,4-b]pyridine core, making it an interesting subject for chemical and biological studies.
Preparation Methods
The synthesis of N4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the benzodioxin ring, the pyrazolyl group, and the isoxazolo[5,4-b]pyridine core. The synthetic route typically starts with the preparation of the benzodioxin intermediate, followed by the introduction of the pyrazolyl group through a series of condensation and cyclization reactions. The final step involves the formation of the isoxazolo[5,4-b]pyridine core and the attachment of the carboxamide group under specific reaction conditions.
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity, as well as the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
2,3-DIHYDRO-1,4-BENZOTHIAZEPIN-5(4H)-ONE: This compound shares a similar benzodioxin ring structure but differs in its functional groups and overall structure.
2,3-DIBENZOYL-1,4-DIPHENYL-BUTANE-1,4-DIONE: This compound has a different core structure but may exhibit similar chemical reactivity.
Properties
Molecular Formula |
C21H19N5O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(1-ethylpyrazol-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H19N5O4/c1-3-26-7-6-15(24-26)16-11-14(19-12(2)25-30-21(19)23-16)20(27)22-13-4-5-17-18(10-13)29-9-8-28-17/h4-7,10-11H,3,8-9H2,1-2H3,(H,22,27) |
InChI Key |
KNFBALFAQZJJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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